molecular formula C10H9F3O2S B2666233 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid CAS No. 19372-88-4

3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid

Cat. No.: B2666233
CAS No.: 19372-88-4
M. Wt: 250.24
InChI Key: YTRPSOXYQRRQTR-UHFFFAOYSA-N
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Description

3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid is an organic compound with the molecular formula C10H9F3O2S. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety through a sulfanyl linkage. This compound is known for its significant biological activity and is widely used in various fields such as agriculture, medicine, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid typically involves the reaction of 4-(trifluoromethyl)phenylthiol with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Trifluoromethylphenyl)propanoic acid
  • 4-(Trifluoromethyl)hydrocinnamic acid
  • 4-(Trifluoromethyl)phenylpropionic acid

Uniqueness

3-{[4-(Trifluoromethyl)phenyl]sulfanyl}propanoic acid is unique due to the presence of both a trifluoromethyl group and a sulfanyl linkage, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the sulfanyl group provides additional reactivity and potential for covalent interactions with biological targets .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2S/c11-10(12,13)7-1-3-8(4-2-7)16-6-5-9(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRPSOXYQRRQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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